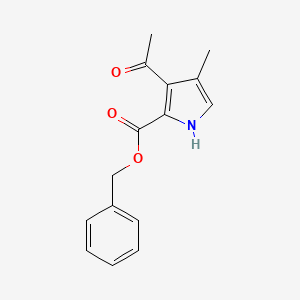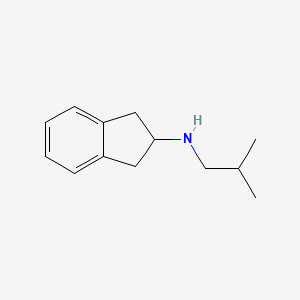
benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound with an intriguing structure. It contains a pyrrole ring fused with an acetyl group and a benzyl moiety. This compound belongs to the indole family, which plays a significant role in natural products, drugs, and cell biology .
Preparation Methods
The synthetic routes for benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate involve cyclization reactions One common method is the Fischer indole cyclization
Fischer Indole Cyclization:
Chemical Reactions Analysis
Benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction of the carbonyl group can yield different products.
Substitution: The benzyl group can be substituted. Common reagents include reducing agents (e.g., NaBH₄), oxidizing agents (e.g., KMnO₄), and Lewis acids (e.g., AlCl₃).
Scientific Research Applications
This compound finds applications in:
Medicine: It may exhibit biological activity due to its indole scaffold. Researchers explore its potential as an anticancer agent or antimicrobial compound.
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: Its derivatives could have industrial applications.
Mechanism of Action
The exact mechanism of benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate’s effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate is unique, it shares similarities with other indole derivatives. Some related compounds include indole-3-acetic acid (a plant hormone) and other synthetic indoles .
Properties
Molecular Formula |
C15H15NO3 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H15NO3/c1-10-8-16-14(13(10)11(2)17)15(18)19-9-12-6-4-3-5-7-12/h3-8,16H,9H2,1-2H3 |
InChI Key |
WXRCUEPEYCTAFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1C(=O)C)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Cyclohexylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12068050.png)



![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B12068068.png)







